Glycine ethyl ester hydrochloride Glycine ethyl ester hydrochloride A Glycine ester used as parakeratosis inhibitor and external composition for skin.
L-3-Cyanoalanine, also known as L-beta-cyanoalanine, belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. L-3-Cyanoalanine is soluble (in water) and an extremely strong acidic compound (based on its pKa). L-3-Cyanoalanine can be converted into gamma-glutamyl-beta-cyanoalanine. Outside of the human body, L-3-cyanoalanine can be found in a number of food items such as garden cress, turnip, cherimoya, and towel gourd. This makes L-3-cyanoalanine a potential biomarker for the consumption of these food products.
3-cyano-L-alanine is a cyanoamino acid that is the 3-cyano-derivative of L-alanine. It has a role as an Escherichia coli metabolite, a human metabolite and a mouse metabolite. It is a cyanoamino acid and a non-proteinogenic L-alpha-amino acid. It is a conjugate acid of a 3-cyano-L-alaninate. It is a tautomer of a 3-cyano-L-alanine zwitterion.
Brand Name: Vulcanchem
CAS No.: 623-33-6
VCID: VC21540677
InChI: InChI=1S/C4H9NO2.ClH/c1-2-7-4(6)3-5;/h2-3,5H2,1H3;1H
SMILES: CCOC(=O)CN.Cl
Molecular Formula: C4H10ClNO2
Molecular Weight: 139.58 g/mol

Glycine ethyl ester hydrochloride

CAS No.: 623-33-6

Cat. No.: VC21540677

Molecular Formula: C4H10ClNO2

Molecular Weight: 139.58 g/mol

* For research use only. Not for human or veterinary use.

Glycine ethyl ester hydrochloride - 623-33-6

CAS No. 623-33-6
Molecular Formula C4H10ClNO2
Molecular Weight 139.58 g/mol
IUPAC Name ethyl 2-aminoacetate;hydrochloride
Standard InChI InChI=1S/C4H9NO2.ClH/c1-2-7-4(6)3-5;/h2-3,5H2,1H3;1H
Standard InChI Key BXRLWGXPSRYJDZ-VKHMYHEASA-N
Isomeric SMILES C(C#N)[C@@H](C(=O)[O-])[NH3+]
SMILES CCOC(=O)CN.Cl
Canonical SMILES C(C#N)C(C(=O)[O-])[NH3+]

Chemical Identity and Structure

Glycine ethyl ester hydrochloride is the hydrochloride salt of glycine ethyl ester, an ethyl ester derivative of the amino acid glycine. The compound is characterized by its amino group and ethyl ester functionality, giving it distinctive chemical properties and reactivity.

Chemical Nomenclature and Identification

Glycine ethyl ester hydrochloride is known by several synonyms in scientific literature and commercial contexts. These alternative names include ethyl glycinate hydrochloride, ethyl aminoacetate hydrochloride, H-Gly-OEt hydrochloride, and glycine-OEt hydrochloride . The compound is registered with the Chemical Abstracts Service (CAS) under the number 623-33-6, which serves as its unique identifier in chemical databases and regulatory documentation .

Molecular Structure and Properties

The molecular formula of glycine ethyl ester hydrochloride is C₄H₉NO₂·HCl or C₄H₁₀ClNO₂, with a molecular weight of 139.58 g/mol . The structure consists of a glycine molecule with its carboxylic acid group esterified with an ethyl group, and the amino group protonated and stabilized as a hydrochloride salt. This structural arrangement contributes significantly to the compound's chemical behavior and its utility in various applications.

Physical and Chemical Properties

Glycine ethyl ester hydrochloride exhibits specific physical and chemical characteristics that define its behavior in different environments and experimental conditions.

Physical Characteristics

The compound appears as a white to almost white crystalline powder or crystal at room temperature . It is odorless in its pure form and demonstrates hygroscopic properties, readily absorbing moisture from the air . This hygroscopicity necessitates specific storage conditions to maintain the compound's integrity.

Comprehensive Property Data

The following table presents a comprehensive overview of the physical and chemical properties of glycine ethyl ester hydrochloride:

PropertyValueReference
Molecular FormulaC₄H₉NO₂·HCl
Molecular Weight139.58 g/mol
Physical State (20°C)Solid
AppearanceWhite to almost white powder or crystal
Melting Point145-146°C
pH (10g/L, H₂O, 20°C)2.9
Water Solubility>1000 g/L (20°C)
Density1.371 g/cm³
OdorOdorless
pKapK₁: 7.66(+1) (25°C)
SensitivityHygroscopic

These properties influence the compound's behavior in various chemical reactions and applications, particularly in pharmaceutical and biochemical contexts.

Production Methods

Several methods exist for synthesizing glycine ethyl ester hydrochloride, with different approaches optimized for various scales of production and specific application requirements.

Laboratory Synthesis

In laboratory settings, glycine ethyl ester hydrochloride can be produced through the esterification of glycine in the presence of ethanol and hydrogen chloride. A typical procedure involves the reaction of glycine with anhydrous ethanol saturated with hydrogen chloride gas to form the ester hydrochloride . The reaction proceeds under controlled conditions, yielding the desired product after appropriate purification steps.

Industrial Production Process

For industrial-scale production, a more optimized process has been developed as described in patent literature. According to one patented method, glycine and raw ester are used as starting materials, combined with a saturated hydrogen chloride-ethanol solution to conduct the esterification reaction under thermal-insulation conditions . The process involves the following steps:

  • Preparation of hydrochloric acid-ethanol solution by passing anhydrous hydrogen chloride into dehydrated ethanol

  • Addition of triethyl orthoformate, glycine, and the prepared hydrochloric acid-ethanol solution to initiate the reaction

  • Distillation to recover ethanol and ethyl formate

  • Addition of alcohol-ether mixture for washing

  • Filtration, concentration, recrystallization, and vacuum drying to obtain the final product

This industrial method offers advantages such as a shorter reaction period, lower production costs, and a high conversion rate of more than 92%, overcoming technical challenges associated with low yield and high costs in previous production methods .

Applications and Uses

Glycine ethyl ester hydrochloride finds applications across multiple scientific and industrial domains due to its unique chemical properties and reactivity.

Pharmaceutical Applications

In the pharmaceutical industry, glycine ethyl ester hydrochloride serves as a key intermediate in the synthesis of various drug compounds, particularly those targeting neurological disorders . Its role as a precursor in the preparation of chrysanthemic acid or two chlorine chrysanthemic acid makes it valuable in the synthesis of anti-inflammatory drugs . Additionally, the compound is utilized in the synthesis of four imidazole acetic acid, further extending its pharmaceutical relevance .

Biochemical Research

Glycine ethyl ester hydrochloride has significant applications in biochemical research, particularly in studies involving protein structure and function. It is used in conjunction with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) for carboxyl-footprinting studies of proteins . This analytical approach enables the specific derivatization of glutamate and aspartate carboxyl side chains on intact proteins under aqueous conditions at physiological pH, providing valuable insights into protein structure and interactions .

Peptide Synthesis

The compound plays an important role in peptide synthesis, particularly in solution-phase techniques . Its ester functionality facilitates the formation of peptide bonds, making it a useful building block in the construction of peptide chains with defined sequences and structures.

Other Industrial Applications

Beyond its primary applications in pharmaceutical and biochemical contexts, glycine ethyl ester hydrochloride has found utility in several other industrial sectors:

  • Food Industry: The compound is employed as a flavor enhancer and preservative, contributing to improved taste profiles and extended shelf life in certain food products .

  • Agricultural Applications: In agriculture, it is utilized in the formulation of specific fertilizers and pesticides, enhancing nutrient uptake in plants .

  • Cosmetic Formulations: The compound is incorporated into skincare products for its moisturizing properties, helping to improve skin hydration and texture .

These diverse applications underscore the versatility of glycine ethyl ester hydrochloride across multiple industrial and research domains.

Chemical Reactions and Derivatives

Glycine ethyl ester hydrochloride participates in various chemical reactions that generate valuable derivatives for further applications.

Preparation of Ethyl Diazoacetate

One significant reaction involving glycine ethyl ester hydrochloride is the preparation of ethyl diazoacetate. A typical procedure for this synthesis involves:

  • Preparation of a solution containing glycine ethyl ester hydrochloride in water

  • Addition of dichloromethane and cooling to -5°C under a nitrogen atmosphere

  • Addition of a cold sodium nitrite solution while maintaining the temperature below -9°C

  • Dropwise addition of dilute sulfuric acid

  • Separation, extraction, and concentration to obtain the final product with a yield of 79-88%

This reaction demonstrates the utility of glycine ethyl ester hydrochloride as a precursor in the synthesis of diazo compounds, which have their own range of applications in organic synthesis.

Peptide Bond Formation

In peptide synthesis, glycine ethyl ester hydrochloride reacts with protected amino acids to form peptide bonds. The ester group serves as a protecting group for the carboxylic acid functionality while allowing the amino group to participate in peptide bond formation with activated carboxylic acids of other amino acids.

Research Significance and Future Directions

The ongoing research involving glycine ethyl ester hydrochloride continues to expand its applications and enhance understanding of its chemical behavior.

Protein Structure Studies

The use of glycine ethyl ester hydrochloride in carboxyl-footprinting studies represents a significant contribution to protein structure analysis. This technique provides valuable information about the surface accessibility of carboxylic acid residues in proteins, helping researchers elucidate protein folding patterns, interaction interfaces, and structural changes in response to different conditions .

Synthetic Pathway Development

Research efforts continue to focus on optimizing synthetic pathways involving glycine ethyl ester hydrochloride, aiming to improve reaction efficiencies, increase yields, and develop more environmentally friendly production methods. The patented production method with a conversion rate exceeding 92% exemplifies these advancements in synthetic methodology .

Emerging Applications

As research progresses, new applications for glycine ethyl ester hydrochloride continue to emerge across different scientific disciplines. Its potential in developing novel drug delivery systems, creating innovative biomaterials, and advancing biotechnological processes represents exciting directions for future investigation.

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